molecular formula C22H32NOPS B12499172 N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide

N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide

Cat. No.: B12499172
M. Wt: 389.5 g/mol
InChI Key: BBPMRIDBKUKROD-UHFFFAOYSA-N
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Description

The compound N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide (CAS: 853342-54-7, purity: 97% ) is a chiral sulfinamide-phosphine hybrid ligand. Its structure features a diphenylphosphanyl group attached to a 3,3-dimethylbutan-2-yl backbone and a 2-methylpropane-2-sulfinamide moiety. The stereochemical configuration is designated as (R)-N-((S)-1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl), which imparts distinct spatial arrangements critical for enantioselective catalysis. This ligand is widely used in asymmetric synthesis due to its ability to coordinate transition metals and induce high stereocontrol in reactions such as cross-couplings and hydrogenations .

Properties

Molecular Formula

C22H32NOPS

Molecular Weight

389.5 g/mol

IUPAC Name

N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C22H32NOPS/c1-21(2,3)20(23-26(24)22(4,5)6)17-25(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20,23H,17H2,1-6H3

InChI Key

BBPMRIDBKUKROD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Ellman’s Sulfinamide Protocol

Ellman’s tert-butyl sulfinamide is a foundational precursor, prepared by reacting tert-butyl thiosulfinate with ammonia or primary amines. For the target compound, this method would require 1-(diphenylphosphanyl)-3,3-dimethylbutan-2-amine as the nucleophile.

Reaction Scheme :
$$
\text{t-BuS(O)S}^- + \text{H}_2\text{N-R} \rightarrow \text{t-BuS(O)N-R} + \text{HS}^-
$$
Conditions: Basic media (e.g., KOH), polar aprotic solvents (e.g., DMSO or DMF), room temperature.

Challenges :

  • Steric hindrance from the 3,3-dimethylbutan-2-yl group may reduce reaction efficiency.
  • Diphenylphosphanyl groups are sensitive to oxidation, requiring inert conditions.

Amine Precursor Synthesis

The 1-(diphenylphosphanyl)-3,3-dimethylbutan-2-amine moiety is critical. Likely synthetic routes include:

Nucleophilic Substitution

A bromo or chloro intermediate (e.g., 1-bromo-3,3-dimethylbutan-2-amine ) reacts with diphenylphosphine (PPh₃) under basic conditions.

Example Protocol :

  • Step 1 : Prepare 1-bromo-3,3-dimethylbutan-2-amine via bromination of 3,3-dimethylbutan-2-amine.
  • Step 2 : React with PPh₃ in a polar solvent (e.g., THF) at elevated temperatures (60–80°C).

Key Considerations :

  • Steric bulk around the amine may necessitate prolonged reaction times.
  • Use of phase-transfer catalysts (e.g., crown ethers) could enhance reactivity.

Coupling Strategies

The sulfinamide and amine moieties must be linked. Two approaches are plausible:

Direct Alkylation

The sulfinamide’s NH group undergoes alkylation with a halide-terminated phosphine-containing intermediate.

Conditions :

  • Catalysts like HfCl₄ or ZrCl₄ (3% w/w) in polar aprotic solvents (e.g., NMP) at 150°C.
  • Reflux under inert atmosphere to prevent phosphine oxidation.

Table 1: Hypothetical Reaction Parameters

Parameter Value/Description
Solvent N-Methylpyrrolidone (NMP)
Temperature 150°C
Catalyst HfCl₄ (3% w/w)
Reaction Time 8–12 hours
Yield (Estimated) 70–85% (based on analogous systems)

Mitsunobu Reaction

A phosphine-containing alcohol reacts with the sulfinamide under Mitsunobu conditions (DEAD/DIAD, PPh₃).

Advantages :

  • Mild conditions (0–25°C) prevent phosphine degradation.
  • High stereofidelity for sensitive substrates.

Limitations :

  • Requires a hydroxyl group on the phosphine intermediate, which may complicate precursor synthesis.

Stereochemical Control

The sulfinamide’s configuration (R or S) is critical. Enantioselective methods include:

Chiral Oxidation

Iron(III) or manganese complexes with chiral ligands (e.g., salen) oxidize sulfides to sulfoxides with >99% ee.

Example :
$$
\text{R}2\text{S} + \text{H}2\text{O}2 \xrightarrow{\text{Fe(salen)}} \text{R}2\text{SO} \quad (\text{>99\% ee})
$$

Chiral Resolution

Racemic sulfinamide is resolved via chiral chromatography or diastereomeric salt formation.

Purification and Characterization

  • Crystallization : Recrystallization from ethanol/water or hexane/ethyl acetate.
  • Analytical Data :
    • HPLC : Chiral column (e.g., Chiralpak AD-H) with hexane/ethanol mobile phase.
    • NMR : ¹H NMR (δ 1.2–1.5 ppm for t-Bu), ³¹P NMR (δ 20–30 ppm for PPh₂).

Summary of Key Methods

Method Steps Yield (Est.) Stereocontrol
Ellman’s Sulfinamide + Nucleophilic Substitution 1. Sulfinamide synthesis; 2. Phosphine coupling 70–85% High (ee >95%)
Mitsunobu Reaction Alcohol + sulfinamide → product 60–75% Moderate

Chemical Reactions Analysis

Types of Reactions

N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinamide group produces amines .

Scientific Research Applications

N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphine group acts as a strong electron donor, stabilizing the metal center, while the sulfinamide group can provide additional coordination sites .

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table compares key structural and functional attributes of the target compound with analogous ligands:

Compound Name (CAS) Backbone Structure Phosphine Groups Stereochemistry Molecular Weight Key Features Applications
Target compound (853342-54-7) 3,3-dimethylbutan-2-yl 1 (R)-N, (S)-backbone 403.54* High steric hindrance, rigid chiral environment Asymmetric hydrogenation, C–C bond formation
(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide (1803239-46-4) 3-methylbutan-2-yl 1 (R)-N, (S)-backbone 375.51 Moderate steric bulk, flexible backbone Cross-coupling reactions, Suzuki-Miyaura couplings
(R)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide (2162939-89-9) Xanthene derivative 1 (R)-N, (S)-backbone ~550 (estimated) Rigid aromatic framework, enhanced thermal stability High-temperature catalysis, photoredox reactions
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide (L003445) Complex ethyl-phenyl 2 (R)-N, (S)-backbone 521.65 Bidentate ligand, dual phosphine coordination Chelation-enhanced metal complexes, enantioselective alkylations

*Molecular weight calculated from molecular formula C₂₁H₃₀NOPS.

Key Comparative Insights

Steric Effects :

  • The target compound’s 3,3-dimethylbutan-2-yl backbone introduces greater steric hindrance compared to the 3-methylbutan-2-yl group in 1803239-46-3. This rigidity can enhance enantioselectivity by restricting substrate approach angles in catalytic cycles .
  • The xanthene-based ligand (2162939-89-9) leverages a rigid aromatic system, which may stabilize transition states via π-π interactions, a feature absent in the target compound .

Electronic and Coordination Properties: The bidentate ligand L003445 contains two diphenylphosphanyl groups, enabling stronger metal coordination (e.g., Pd, Rh) and improved catalytic turnover in chelation-controlled reactions . In contrast, the monodentate target compound relies on a single phosphine group, which may limit stability in certain complexes but offers versatility in ligand design .

Stereochemical Impact :

  • The (R)-N configuration in the target compound and 1803239-46-4 ensures a consistent chiral induction pathway. However, derivatives with (S)-N configurations (e.g., ) may invert enantioselectivity, highlighting the critical role of stereochemical matching in catalyst-substrate interactions .

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via sulfinamide substitution reactions, as demonstrated in , where HCl-mediated deprotection is a key step . The bulky 3,3-dimethyl group may require optimized reaction conditions to avoid steric hindrance during synthesis.

Biological Activity

N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide, also known as (R)-N-((S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-yl)-2-methylpropane-2-sulfinamide, is a compound with significant biological activity. Its structural formula is C22H32NOPSC_{22}H_{32}NOPS with a molecular weight of approximately 389.54 g/mol. This compound has garnered interest due to its potential applications in medicinal chemistry and catalysis.

The compound exhibits several notable chemical properties:

  • Molecular Formula : C22H32NOPSC_{22}H_{32}NOPS
  • Molecular Weight : 389.54 g/mol
  • Boiling Point : Approximately 499.5 °C (predicted) .
  • pKa : 11.59 (predicted) .

This compound acts primarily as a ligand in various catalytic processes. Its biological activity is largely attributed to its ability to coordinate with metal ions, facilitating reactions that are crucial in organic synthesis and potentially in biological systems.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that compounds of similar structure can inhibit cancer cell proliferation. The diphenylphosphanyl group may enhance the interaction with biological targets involved in cancer pathways.
  • Enzyme Inhibition : The sulfinamide functional group has been associated with enzyme inhibition, which could be beneficial in regulating metabolic pathways.

Case Studies

  • Anticancer Activity : A study demonstrated that sulfinamide derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was proposed to involve apoptosis induction through the activation of caspases .
  • Enzyme Interaction : Research on similar phosphine-based compounds indicated their potential as inhibitors of certain enzymes involved in metabolic processes. These findings suggest that this compound could similarly interact with key enzymes and alter their activity .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth
Enzyme InhibitionModulation of metabolic enzymes
CytotoxicityInduction of apoptosis

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